1-Ethyl-3-methyl-1H-pyrazole-4-carboxylic acid
Overview
Description
1-Ethyl-3-methyl-1H-pyrazole-4-carboxylic acid is a compound synthesized from various precursors through a series of chemical reactions. It is characterized using different spectroscopic methods and has been studied for its molecular structure and properties.
Synthesis Analysis
The synthesis of related pyrazole compounds involves steps like Claisen condensation, cyclization, deamination, and hydrolysis reactions. Improved methods have increased the yield significantly, from 70% to 97.1% (Dong, 2011).
Molecular Structure Analysis
The molecular structure of pyrazole derivatives, including 1-Ethyl-3-methyl-1H-pyrazole-4-carboxylic acid, is often confirmed using techniques like single-crystal X-ray diffraction studies. These studies reveal details about the compound's 3D molecular structure and intermolecular interactions (Viveka et al., 2016).
Chemical Reactions and Properties
Pyrazole derivatives can form various coordination polymers when assembled with metal ions, showing different structural diversities and properties. This includes the formation of chiral and achiral coordination polymers, as seen in studies involving bis(3-methyl-1H-pyrazole-4-carboxylic acid)alkane ligands (Cheng et al., 2017).
Physical Properties Analysis
Research on the physical properties of pyrazole derivatives includes studies on their thermal and luminescence properties in the solid state. These properties are influenced by the molecular structure and the types of intermolecular interactions present in the compounds (Cheng et al., 2017).
Chemical Properties Analysis
The chemical properties of pyrazole derivatives are explored through various reactions, such as cyclocondensation and acylation reactions. These reactions often result in high regioselectivity and yield a range of pyrazole-based compounds with diverse chemical properties (Machado et al., 2011).
Scientific Research Applications
Improved Synthesis Techniques:
- An enhanced method for synthesizing 1H-pyrazole-4-carboxylic acid, achieving higher yields up to 97.1% (Dong, 2011).
Structural and Spectral Analysis:
- Detailed experimental and theoretical studies on pyrazole-4-carboxylic acid derivatives, including structural characterization and analysis using various spectroscopic methods and density functional theory (Viveka et al., 2016).
Application in Corrosion Inhibition:
- Pyrazole derivatives have been evaluated as effective corrosion inhibitors for steel in hydrochloric acid, showing significant reduction in corrosion rates (Herrag et al., 2007).
Pharmaceutical Potential:
- Investigation into pyrazole-4-carboxylic acid ethyl esters for their analgesic and anti-inflammatory activities, identifying compounds with potential as new analgesic and anti-inflammatory agents (Gokulan et al., 2012).
- Synthesis of new compounds with pyrazole and thiadiazole structures, exploring their auxin activities and potential antiblastic effects on wheat gemma (Yue et al., 2010).
Development of Coordination Polymers:
- Synthesis of coordination polymers using bis(3-methyl-1H-pyrazole-4-carboxylic acid)alkane ligands, exploring their structural diversity and properties (Cheng et al., 2017).
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-ethyl-3-methylpyrazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2/c1-3-9-4-6(7(10)11)5(2)8-9/h4H,3H2,1-2H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTJLXXLXQPOQBZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70360087 | |
Record name | 1-Ethyl-3-methyl-1H-pyrazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70360087 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Ethyl-3-methyl-1H-pyrazole-4-carboxylic acid | |
CAS RN |
113131-46-7 | |
Record name | 1-Ethyl-3-methyl-1H-pyrazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70360087 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-ethyl-3-methyl-1H-pyrazole-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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